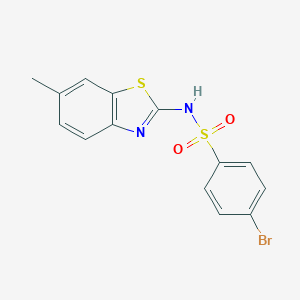
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a benzothiazole ring and a bromine atom. The synthesis of this compound involves several steps, and it has been used in various scientific studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed that this compound may act as a metal ion chelator, which can lead to the inhibition of enzymes that require metal ions for their activity. Additionally, this compound may inhibit the activity of carbonic anhydrase by binding to its active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide are still being studied. However, it has been shown to have potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells. This compound has also been shown to have potential applications in the treatment of diseases such as glaucoma, where it may help to reduce intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments include its potential applications in the detection of metal ions and its ability to inhibit the activity of carbonic anhydrase. Additionally, this compound has potential applications in cancer treatment and the treatment of diseases such as glaucoma. The limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and its effects on biochemical and physiological processes.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One potential direction is the study of its potential applications in the treatment of diseases such as glaucoma and cancer. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is the development of new derivatives of this compound that may have improved properties for specific applications. Finally, the use of this compound in combination with other compounds may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide involves several steps. The first step is the synthesis of 6-methyl-1,3-benzothiazole-2-amine, which is obtained by reacting 2-aminobenzenethiol with methyl iodide. The second step involves the reaction of the 6-methyl-1,3-benzothiazole-2-amine with 4-bromo-benzenesulfonyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a potential inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of pH in the body. Additionally, this compound has been studied for its potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H11BrN2O2S2 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-9-2-7-12-13(8-9)20-14(16-12)17-21(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17) |
Clave InChI |
UHFXBKSZWWPXHH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
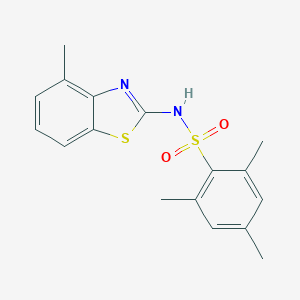

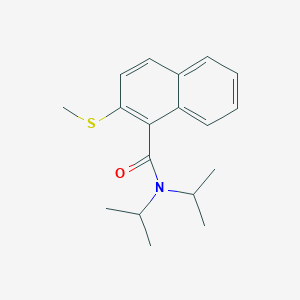


![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
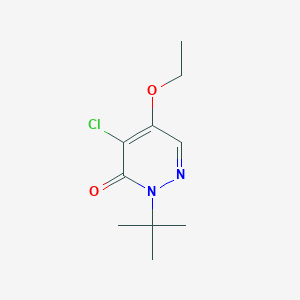
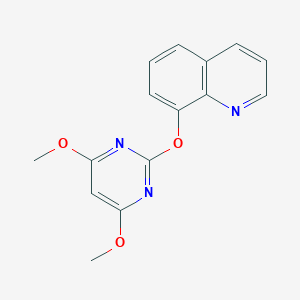


![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)